molecular formula C10H17NO6 B2875081 (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2460739-84-6

(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2875081
CAS No.: 2460739-84-6
M. Wt: 247.247
InChI Key: ZQULXAJDWUKXPR-LDWIPMOCSA-N
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Description

(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with hydroxyl groups and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring. This can be achieved through various methods, including dihydroxylation reactions using osmium tetroxide (OsO4) or other oxidizing agents.

    Protection: The hydroxyl groups are protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.

    Carboxylation: Introduction of the carboxylic acid group at the 3 position, often through carboxylation reactions using carbon dioxide (CO2) or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc-protected hydroxyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Interference: Disrupting metabolic or signaling pathways critical for disease progression.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
  • (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-4-carboxylic acid
  • (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-5-carboxylic acid

Uniqueness

The unique combination of hydroxyl groups and the Boc-protecting group in (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid makes it a versatile intermediate for various synthetic applications. Its specific stereochemistry also contributes to its distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-9(2,3)17-8(15)11-4-6(12)10(16,5-11)7(13)14/h6,12,16H,4-5H2,1-3H3,(H,13,14)/t6-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQULXAJDWUKXPR-LDWIPMOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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